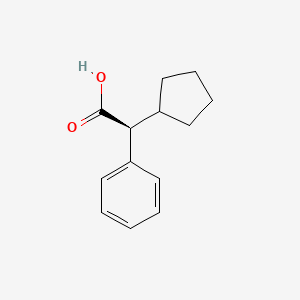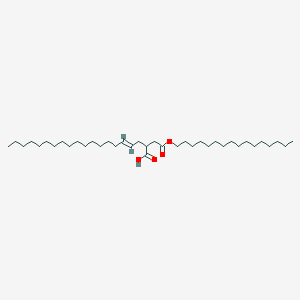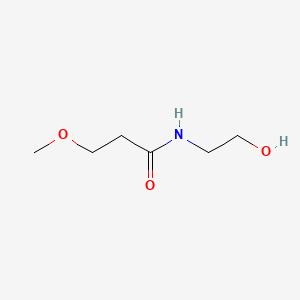
Propanamide, N-(2-hydroxyethyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(2-hydroxyethyl)-3-methoxy- is an organic compound belonging to the amide group It is characterized by the presence of a propanamide backbone with a hydroxyethyl and a methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N-(2-hydroxyethyl)-3-methoxy- can be synthesized through several methodsAnother method includes the dehydration of ammonium propionate to form the amide, which is then modified to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-hydroxyethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Propanamide, N-(2-hydroxyethyl)-3-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Propanamide, N-(2-hydroxyethyl)-3-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound without the hydroxyethyl and methoxy groups.
N-(2-hydroxyethyl)propanamide: Similar structure but lacks the methoxy group.
3-methoxypropanamide: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Propanamide, N-(2-hydroxyethyl)-3-methoxy- is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
35544-45-7 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-methoxypropanamide |
InChI |
InChI=1S/C6H13NO3/c1-10-5-2-6(9)7-3-4-8/h8H,2-5H2,1H3,(H,7,9) |
InChI Key |
OUBLOFZFNZSRQY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


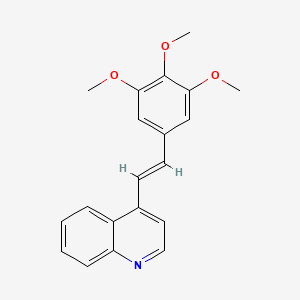
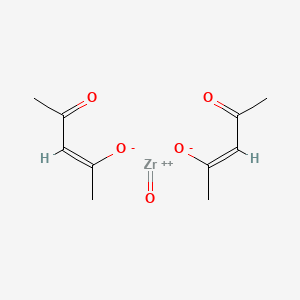






![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)


